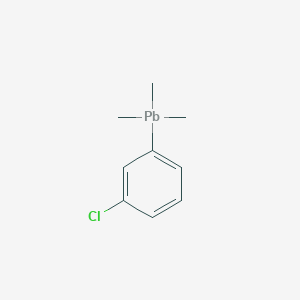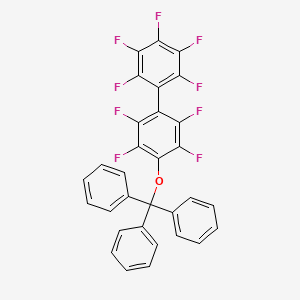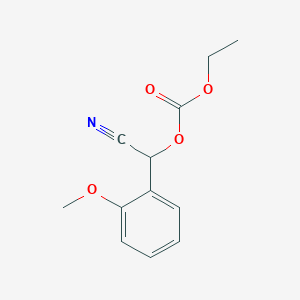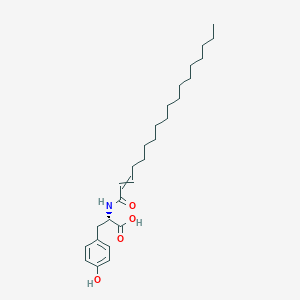
N,N,2-triethylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-triethylbenzenecarbothioamide: is an organic compound with the molecular formula C13H19NS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with two ethyl groups and the benzene ring is substituted with an ethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triethylbenzenecarbothioamide typically involves the reaction of benzenecarbothioamide with ethylating agents under controlled conditions. One common method is the alkylation of benzenecarbothioamide using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N,2-triethylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl groups on the nitrogen and benzene ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides, sodium hydride as base, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
N,N,2-triethylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N,2-triethylbenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethylbenzenecarbothioamide: Similar structure but with two ethyl groups on the nitrogen atom.
N,N-dimethylbenzenecarbothioamide: Contains two methyl groups on the nitrogen atom.
N,N-dipropylbenzenecarbothioamide: Contains two propyl groups on the nitrogen atom.
Uniqueness
N,N,2-triethylbenzenecarbothioamide is unique due to the presence of an ethyl group on the benzene ring in addition to the ethyl groups on the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
619314-51-1 |
|---|---|
Fórmula molecular |
C13H19NS |
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
N,N,2-triethylbenzenecarbothioamide |
InChI |
InChI=1S/C13H19NS/c1-4-11-9-7-8-10-12(11)13(15)14(5-2)6-3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
CENAOEILXZJFMV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)





![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)

![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)



